molecular formula C13H15BrClNO2 B15094002 8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride

8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride

Cat. No.: B15094002
M. Wt: 332.62 g/mol
InChI Key: NXGIJKLNDKQYIA-UHFFFAOYSA-N
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Description

8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of a chroman ring fused to a piperidine ring, with a bromine atom at the 8th position and a hydrochloride salt form. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic structure through a cyclization reaction. The initial steps often involve the preparation of the chroman and piperidine precursors, followed by their coupling under specific conditions to form the spirocyclic core. Bromination is then carried out to introduce the bromine atom at the desired position. The final step involves the conversion to the hydrochloride salt form, usually by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing techniques such as continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound, potentially altering its biological activity.

    Reduction: This can be used to reduce any oxidized functional groups back to their original state.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The bromine atom may also play a role in enhancing binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromospiro[indoline-3,4’-piperidin]-2-one: Another spirocyclic compound with a similar structure but different core rings.

    Piperidine derivatives: Compounds like piperidine itself or its various substituted forms share the piperidine ring but lack the spirocyclic structure.

Uniqueness

8-Bromospiro[chroman-2,4’-piperidin]-4-one hydrochloride is unique due to its specific spirocyclic structure and the presence of both chroman and piperidine rings. This combination is less common and provides distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H15BrClNO2

Molecular Weight

332.62 g/mol

IUPAC Name

8-bromospiro[3H-chromene-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C13H14BrNO2.ClH/c14-10-3-1-2-9-11(16)8-13(17-12(9)10)4-6-15-7-5-13;/h1-3,15H,4-8H2;1H

InChI Key

NXGIJKLNDKQYIA-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C3=C(O2)C(=CC=C3)Br.Cl

Origin of Product

United States

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